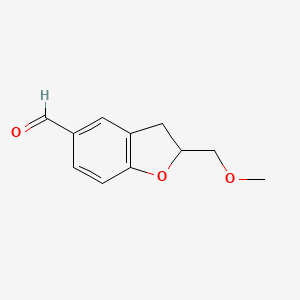
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxymethyl group attached to the benzofuran ring, along with an aldehyde functional group at the 5-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group in 2,3-dihydrobenzofuran with a methoxymethyl group, followed by formylation at the 5-position. The reaction conditions typically involve the use of methoxymethyl chloride and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carboxylic acid.
Reduction: 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1,4-benzenediamine: Similar in structure but contains an amine group instead of an aldehyde.
2-(Methoxymethyl)-1,3-dioxane: Contains a dioxane ring instead of a benzofuran ring.
2-(Methoxymethyl)-1,4-dioxane: Another dioxane derivative with a methoxymethyl group
Uniqueness
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the combination of its benzofuran core and the presence of both methoxymethyl and aldehyde functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxymethyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial activity
Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their effects on different cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 12.5 | Induction of apoptosis |
| Compound B | MCF-7 (breast) | 8.0 | Inhibition of cell cycle progression |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) :
- Modulation of Apoptotic Pathways :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuran derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines .
- Anti-inflammatory Studies : Research highlighted that certain derivatives could inhibit the NF-κB pathway, leading to reduced inflammation markers in murine models .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(methoxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-7-10-5-9-4-8(6-12)2-3-11(9)14-10/h2-4,6,10H,5,7H2,1H3 |
InChI Key |
YMOLGLIXMXYBIG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2=C(O1)C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















